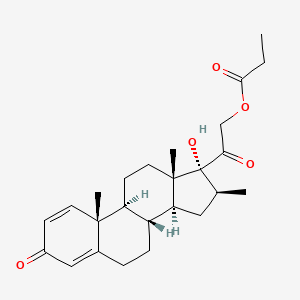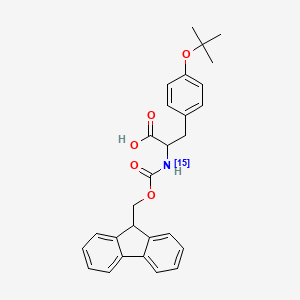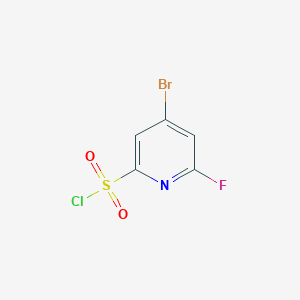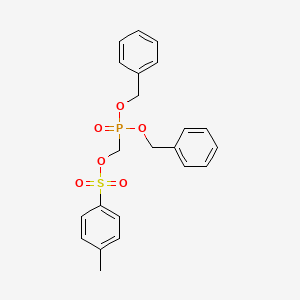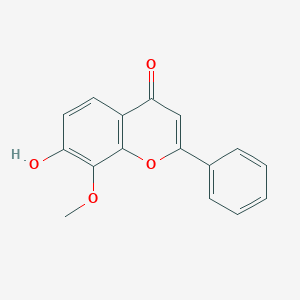![molecular formula C16H27NO2 B13442695 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is a synthetic organic compound known for its potential applications in various scientific fields. This compound is structurally characterized by an amino group attached to a propane-1,3-diol backbone, with a 4-pentylphenyl group attached to the central carbon atom. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of 4-pentylphenylacetonitrile with an appropriate alkylating agent to form the corresponding intermediate.
Reduction: The nitrile group in the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the diol functionality, typically using a hydroxylating agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and autoimmune diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol involves its interaction with specific molecular targets in biological systems. It is known to modulate sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking and vascular integrity. By binding to these receptors, the compound can influence various cellular pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol:
2-Amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol: Another analog with similar structural features but different alkyl chain length.
Uniqueness
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is unique due to its specific alkyl chain length, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C16H27NO2 |
|---|---|
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16(17,12-18)13-19/h6-9,18-19H,2-5,10-13,17H2,1H3 |
Clé InChI |
GTXLOLWMLNVPLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


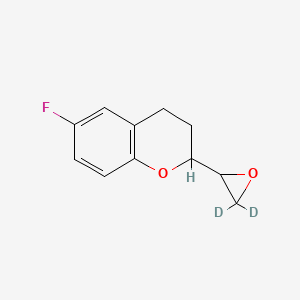
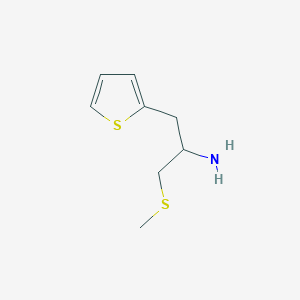

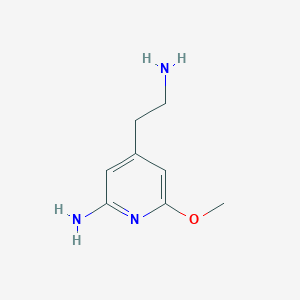
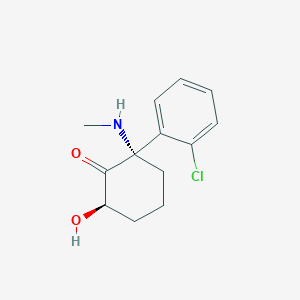
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
